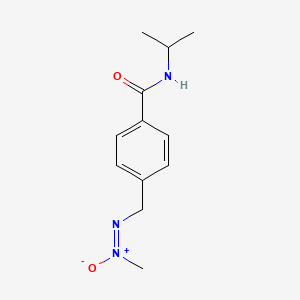

Methylazoxyprocarbazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La méthyl-azoxyprocarbazine est un métabolite de l'agent antinéoplasique procarbazine, utilisé dans le traitement des leucémies humaines. Ce composé est connu pour ses effets cytotoxiques importants, en particulier contre la lignée cellulaire de leucémie murine L1210 . Elle est formée par la bioactivation de la procarbazine, qui implique une oxydation en azoprocarbazine et une N-oxydation supplémentaire en un mélange d'isomères de méthyl-azoxyprocarbazine et de benzyl-azoxyprocarbazine .

Méthodes De Préparation

La synthèse de la méthyl-azoxyprocarbazine implique l'oxydation chimique de la procarbazine en solutions aqueuses. La procarbazine est d'abord oxydée en azoprocarbazine, puis N-oxydée pour produire de la méthyl-azoxyprocarbazine . Les conditions réactionnelles impliquent généralement l'utilisation d'agents oxydants et d'environnements contrôlés pour assurer la formation des isomères souhaités. Les méthodes de production industrielle peuvent impliquer des procédés d'oxydation à grande échelle avec des étapes de purification strictes pour isoler et purifier l'isomère de méthyl-azoxyprocarbazine .

Analyse Des Réactions Chimiques

La méthyl-azoxyprocarbazine subit diverses réactions chimiques, notamment :

Oxydation : Le composé est formé par l'oxydation de la procarbazine.

Réduction : Elle peut être réduite pour former d'autres métabolites.

Substitution : La partie hydrazine de la molécule peut subir des réactions de substitution, conduisant à la formation de différents métabolites.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent le N-isopropyl-p-formylbenzamide et le N-isopropyl-(benzène-1,4-bis-carboxamide) .

4. Applications de la recherche scientifique

La méthyl-azoxyprocarbazine a plusieurs applications de recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action de la méthyl-azoxyprocarbazine implique sa bioactivation en intermédiaires réactifs qui exercent des effets cytotoxiques. On pense que le composé provoque des dommages à l'ADN, conduisant à la mort cellulaire dans les cellules leucémiques . Les cibles moléculaires et les voies impliquées comprennent la formation d'adduits à l'ADN et l'induction de l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

Chemical Nature and Mechanism of Action

Methylazoxyprocarbazine is formed through the bioactivation of procarbazine, which undergoes oxidation to yield various metabolites. Among these, this compound is noted for its cytotoxic effects against cancer cells. Studies indicate that it acts as a potent alkylating agent, leading to DNA damage in tumor cells, which is a critical mechanism for its anticancer activity .

Key Mechanisms

- Alkylation of DNA : this compound interacts with DNA to form adducts, disrupting replication and transcription processes.

- Induction of Apoptosis : The compound triggers programmed cell death pathways, enhancing its efficacy against malignant cells .

Anticancer Activity

This compound has been extensively studied for its anticancer properties. It demonstrates significant cytotoxicity against various cancer cell lines, particularly murine leukemia models.

In Vitro Studies

- Cell Line Testing : In vitro assays using the L1210 murine leukemia cell line revealed an IC50 value of 0.2 mM for this compound, indicating high cytotoxicity compared to procarbazine itself (IC50 of 1.5 mM) .

- Clonogenic Assays : These assays further confirmed that this compound is more effective than procarbazine in inhibiting tumor cell growth .

In Vivo Studies

- Animal Models : Research involving tumor-bearing mice demonstrated that this compound significantly improved survival rates compared to other metabolites .

Mechanistic Studies

Research has explored the biochemical pathways influenced by this compound:

- DNA Repair Enzyme Interaction : The compound has been shown to affect O6-methylguanine-DNA alkyltransferase levels, a key enzyme involved in DNA repair mechanisms. Prolonged exposure leads to depletion of this enzyme, thereby enhancing the persistence of DNA damage in cancer cells .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other related compounds:

| Compound | IC50 (mM) | Mechanism | Notes |

|---|---|---|---|

| This compound | 0.2 | DNA alkylation | Most cytotoxic metabolite |

| Procarbazine | 1.5 | DNA alkylation | Less effective than its metabolite |

| Benzylazoxyprocarbazine | >10 | Minimal cytotoxicity | Insignificant effect in comparison |

Clinical Implications

The clinical relevance of this compound lies in its potential use as a therapeutic agent in combination with other chemotherapeutics. Its ability to enhance the efficacy of existing treatments could lead to improved outcomes for patients with resistant forms of cancer.

Combination Therapies

Studies suggest that integrating this compound with other agents may overcome multidrug resistance observed in various cancers. This synergistic approach could maximize therapeutic effects while minimizing adverse side effects associated with higher doses of single agents .

Mécanisme D'action

The mechanism of action of methylazoxyprocarbazine involves its bioactivation to reactive intermediates that exert cytotoxic effects. The compound is believed to cause DNA damage, leading to cell death in leukemia cells . The molecular targets and pathways involved include the formation of DNA adducts and the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

La méthyl-azoxyprocarbazine est unique par rapport à d'autres composés similaires en raison de sa forte cytotoxicité et de sa voie de formation spécifique. Parmi les composés similaires, citons :

Benzyl-azoxyprocarbazine : Un autre métabolite de la procarbazine avec des effets cytotoxiques moins importants.

Azoprocarbazine : Un intermédiaire dans la formation de la méthyl-azoxyprocarbazine.

La méthyl-azoxyprocarbazine se distingue par sa cytotoxicité plus élevée et son efficacité dans le traitement de la leucémie par rapport à ses analogues .

Activité Biologique

Methylazoxyprocarbazine (MPCZ) is a significant metabolite of procarbazine, a chemotherapeutic agent primarily used in the treatment of certain types of cancer, including Hodgkin's lymphoma and brain tumors. This article delves into the biological activity of MPCZ, highlighting its cytotoxic effects, mechanisms of action, and implications in cancer therapy.

MPCZ is formed through the bioactivation of procarbazine, which is first oxidized to azoprocarbazine and subsequently N-oxidized to yield both this compound and benzylazoxyprocarbazine isomers. Research indicates that MPCZ exhibits potent cytotoxicity against various cancer cell lines, primarily due to its ability to form DNA adducts, leading to cellular damage and apoptosis.

Key Findings:

- Cytotoxicity : In vitro studies demonstrated that MPCZ has a significantly lower IC50 value (0.15 mM) compared to procarbazine (1.5 mM), indicating higher potency against L1210 murine leukemia cells .

- DNA Interaction : MPCZ forms O6-methylguanine (O6-meG) DNA adducts, which are implicated in mutagenesis and carcinogenesis. The accumulation of these adducts correlates with the depletion of O6-methylguanine-DNA alkyltransferase (AGT), an enzyme responsible for repairing such damage .

Cytotoxic Effects

The cytotoxic effects of MPCZ have been evaluated through various assays, including colorimetric assays and soft-agar clonogenic assays. These studies consistently show that MPCZ is more effective than its parent compound, procarbazine.

Table 1: Cytotoxicity Comparison

| Compound | IC50 (mM) | Assay Type |

|---|---|---|

| This compound | 0.15 | Colorimetric Assay |

| Procarbazine | 1.5 | Soft-Agar Clonogenic Assay |

| Benzylazoxyprocarbazine | Insignificant | Colorimetric Assay |

Case Studies

- Embryonic Development Impact : A study assessed the effects of MPCZ on rat embryos cultured in vitro. While procarbazine showed no significant effects on embryonic development at concentrations up to 200 µg/ml, MPCZ exhibited substantial lethality at concentrations as low as 10 µg/ml . This highlights the teratogenic potential of MPCZ.

- Animal Studies : In vivo experiments demonstrated that mice treated with procarbazine showed a dose-dependent decrease in AGT levels, with subsequent recovery taking up to 20 days post-treatment. The slow recovery of AGT suggests prolonged biological effects following exposure to MPCZ .

Anticancer Activity

MPCZ's anticancer properties extend beyond cytotoxicity; it also exhibits potential antimicrobial activities against various pathogens. Recent studies have indicated that extracts containing MPCZ can inhibit the growth of certain cancer cell lines, suggesting a dual role in both cancer treatment and infection control .

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µg/mL) | Source |

|---|---|---|

| A549 | 13.77 - 23.26 | Extracts containing MPCZ |

| MCF7 | 25.34 - 29.62 | Extracts containing MPCZ |

| HepG2 | 3.81 - 7.51 | Extracts containing MPCZ |

Propriétés

Numéro CAS |

66944-56-7 |

|---|---|

Formule moléculaire |

C12H17N3O2 |

Poids moléculaire |

235.28 g/mol |

Nom IUPAC |

methyl-oxido-[[4-(propan-2-ylcarbamoyl)phenyl]methylimino]azanium |

InChI |

InChI=1S/C12H17N3O2/c1-9(2)14-12(16)11-6-4-10(5-7-11)8-13-15(3)17/h4-7,9H,8H2,1-3H3,(H,14,16) |

Clé InChI |

MSBHRBXAZGGHHV-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CN=[N+](C)[O-] |

SMILES canonique |

CC(C)NC(=O)C1=CC=C(C=C1)CN=[N+](C)[O-] |

Synonymes |

4-((methyl-ONN-azoxy)methyl)-N-(1-methylethyl)benzamide AZOXY II azoxy-2-procarbazine methylazoxyprocarbazine N-isopropyl-alpha-(2-methyl-ONN-azoxy)-p-toluamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.